Dimethyl glutarate
Overview
Description
Dimethyl glutarate, also known as glutaric acid dimethyl ester, dimethyl ester, pentanedioic acid, or dimethyl pentanedioate, is an organic chemical with the molecular formula C7H12O4 . It is a colorless liquid with a faint agreeable odor .
Synthesis Analysis
Dimethyl glutarate is used as a valuable intermediate in the laboratory synthesis of various pharmaceutical drugs and drug candidates. Its reactive ester groups allow for efficient coupling reactions with other molecules, facilitating the construction of complex molecules with desired biological activities. One method of synthesis involves electrochemical fluorination .Molecular Structure Analysis
The molecular formula of Dimethyl glutarate is C7H12O4 . The linear formula is CH3-OOC-(CH2)3-COO-CH3 .Chemical Reactions Analysis
Dimethyl glutarate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis
Dimethyl glutarate is a colorless liquid with a boiling point of 199.4-203°F and a molecular weight of 160.17 . It has a flash point of 218°F and a specific gravity of 1.087 . It is soluble in water and very soluble in alcohol and ether .Scientific Research Applications
Synthesis and Kinetics
Dimethyl glutarate has been a subject of study in various synthetic processes. For instance, it was prepared using glutaric acid and methanol, with phosphotungstic acid as a catalyst, revealing a third-order irreversible reaction mechanism with specific kinetic parameters (Liu Guo-ji, 2009). Additionally, it's used in the Stobbe condensation with keto-esters, leading to the production of polycyclic compounds (A. Chatterjee et al., 1971).
Green Chemistry and Biomass Conversion
In green chemistry, glutamic acid, a renewable platform molecule, can be converted into bio-based dimethyl glutarate through metal-catalyzed reductive deamination. This process also yields methylamines, demonstrating an environmentally friendly approach to utilizing biomass waste streams (Free De Schouwer et al., 2017).
Hydrolysis Studies
Research on the hydrolysis of dimethyl glutarate explored the effects of catalyst loadings, temperatures, and molar ratios, achieving high yields of glutaric acid under specific conditions. This study contributes to understanding the chemical behavior and potential applications of dimethyl glutarate in various reactions (Fanwen Xin, 2011).
Material Science Applications
In the field of material science, poly(dimethyltin glutarate) has been identified as a prospective material for high dielectric applications. Its properties, such as dielectric constant and breakdown strength, can be tuned for specific applications, showing potential for use in electronic devices (Aaron F. Baldwin et al., 2015).
Electrochemical Studies
The electrochemical fluorination of dimethyl glutarate has led to the successful synthesis of monofluoro dimethyl glutarate, a compound with potential applications in various industrial processes. This research contributes to the understanding of electrochemical reactions involving dimethyl glutarate and its derivatives (N. Ilayaraja et al., 2010).
Photolysis Research
Investigations into the photolysis of dimethyl glutarate derivatives have provided insights into reaction mechanisms and potential applications in polymer chemistry and environmental sciences. Understanding these reaction pathways is crucial for developing new materials and addressing environmental concerns [(Takao Kimura et al., 1994)](https://consensus.app/papers/transformation-telomers-photolysis-dimethyl-kimura/27f623ed17d7523782ce90cb61776337/?utm_source=chatgpt).
Paint and Coating Industry
Dimethyl glutarate has also found applications in the synthesis of low molecular weight oligomers for paint formulations. These oligomers improve the detergent resistance of paints, demonstrating the versatility of dimethyl glutarate in industrial applications (J. Lin et al., 1993).
Innovative Catalysis
The synthesis of dimethyl glutarate from cyclobutanone and dimethyl carbonate over solid base catalysts represents an innovative approach in catalysis. This process highlights the potential of dimethyl glutarate in developing new synthetic routes and catalysts (C. Zhi, W. Dudu, 2012).
Analytical Chemistry
In analytical chemistry, dimethyl glutarate has been used as an internal standard in the determination of other compounds by GC-MS, demonstrating its utility in improving the accuracy and reliability of chemical analyses (P. Cheng, 2011).
Air Pollution Studies
The reaction of dimethyl glutarate with the OH radical in the atmosphere has been studied to understand its role in the formation of photochemical air pollution. This research is crucial for assessing the environmental impact of commercial solvents and developing strategies for pollution control (E. C. Tuazon et al., 1999).
Biochemical Research
Dimethyl glutarate has been used in biochemical research, such as in the study of trypsin specificity and enzymatic processes. This highlights its role in advancing our understanding of biochemical reactions and enzyme behavior (P. G. Hultin, J. B. Jones, 1992).
Enzymatic Production
The enzymatic desymmetrization of dimethyl glutarate derivatives has been explored for the efficient production of specific compounds, showcasing the potential of dimethyl glutarate in biotechnological applications and the pharmaceutical industry (Weiming Liu et al., 2012).
Medical Device Improvement
Dimethyl glutarate has been studied in the context of improving bioprosthesis by exploring the effect of space fillers in cross-linking processes. This research is significant in advancing medical device technology and enhancing the durability and effectiveness of heart valve xenografts (Saeromi Jeong et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYIOOONNVFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Record name | DIMETHYL GLUTARATE | |
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DSSTOX Substance ID |
DTXSID3025122 | |
Record name | Dimethyl glutarate | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid | |
Record name | DIMETHYL GLUTARATE | |
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Boiling Point |
199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F | |
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Flash Point |
218 °F (USCG, 1999), 103 °C, 218 °F | |
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Solubility |
VERY SOL IN ALC, ETHER | |
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Density |
1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087 | |
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Product Name |
Dimethyl glutarate | |
Color/Form |
LIQUID | |
CAS RN |
1119-40-0 | |
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Melting Point |
-42.5 °C | |
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Retrosynthesis Analysis
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Citations
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